

Pharmacological Profile of Dopastin: A Technical Guide

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Compound of Interest

Compound Name: Dopastin

Cat. No.: B15601877

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Executive Summary

Dopastin is a novel, potent, and selective antagonist of the dopamine D2 receptor. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and preliminary safety data. The information is intended to guide further preclinical and clinical development.

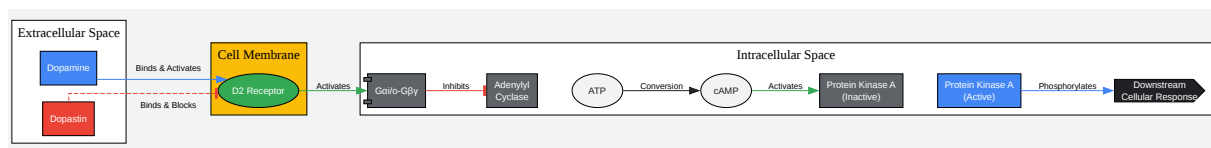
Mechanism of Action

Dopastin acts as a competitive antagonist at the dopamine D2 receptor. By blocking the binding of endogenous dopamine, it modulates downstream signaling pathways. The primary mechanism involves the inhibition of G*ai/o* protein activation, which in turn leads to a disinhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.^{[1][2][3]}

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the antagonistic action of **Dopastin**. Dopamine binding to the D2 receptor activates G*ai/o*

proteins, which inhibit adenylyl cyclase, reducing cAMP production. **Dopastin** blocks this initial step.



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Figure 1: Dopastin's Antagonistic Action on the D2 Receptor Pathway.

Quantitative Pharmacology

The following tables summarize the in vitro pharmacological data for **Dopastin**.

Receptor Binding Affinity

Dopastin demonstrates high affinity for the human dopamine D2 receptor with excellent selectivity over other dopamine receptor subtypes and other off-target receptors.

Receptor	Radioligand	Ki (nM)
Dopamine D1	[3H]-SCH23390	>10,000
Dopamine D2	[3H]-Spiperone	1.2
Dopamine D3	[3H]-Spiperone	85
Dopamine D4	[3H]-Spiperone	150
Serotonin 5-HT2A	[3H]-Ketanserin	450
Adrenergic α1	[3H]-Prazosin	>5,000
Muscarinic M1	[3H]-Pirenzepine	>10,000

Table 1: Receptor binding affinities of **Dopastin**.

Functional Activity

Dopastin potently inhibits dopamine-induced responses in functional assays.

Assay Type	Cell Line	Response Measured	IC50 (nM)
cAMP Inhibition	CHO-hD2	Forskolin-stimulated cAMP	2.5
Calcium Mobilization	HEK293-hD2	Dopamine-induced Ca2+ flux	3.1

Table 2: In vitro functional antagonist activity of **Dopastin**.

Off-Target Liability

Target	Assay Type	Result (IC50 or % Inhibition @ 10µM)
hERG Channel	Patch Clamp	>30 µM
CYP450 1A2	LC-MS/MS	>50 µM
CYP450 2C9	LC-MS/MS	>50 µM
CYP450 2D6	LC-MS/MS	15 µM
CYP450 3A4	LC-MS/MS	>50 µM

Table 3: Preliminary safety pharmacology and drug metabolism profile of **Dopastin**.

Experimental Protocols

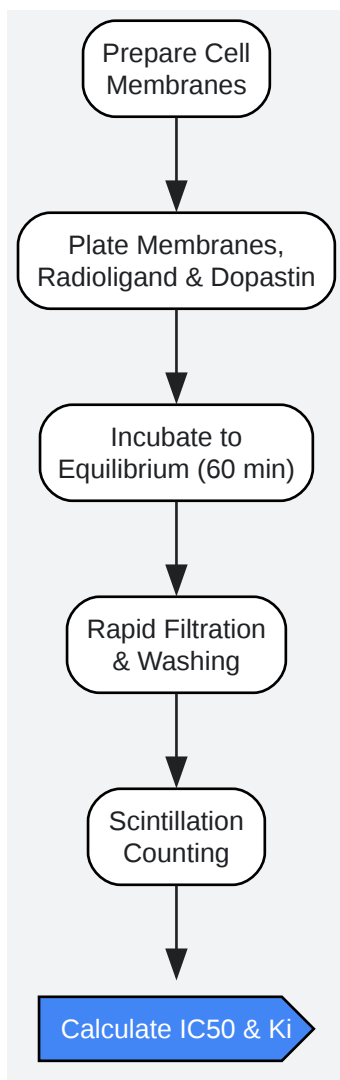
Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of **Dopastin** for various receptors.

Protocol:

- Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the receptor of interest were prepared by homogenization in ice-cold buffer followed by centrifugation.^[4] The final pellet was resuspended in assay buffer.
- Assay Setup: In a 96-well plate, 50 μ L of cell membrane preparation, 50 μ L of radioligand (e.g., [³H]-Spiperone for D2 receptors), and 50 μ L of various concentrations of **Dopastin** or vehicle were combined.^[4]^[5] Non-specific binding was determined in the presence of a high concentration of a known ligand (e.g., 10 μ M Haloperidol).^[5]
- Incubation: The plate was incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.
- Filtration: The incubation was terminated by rapid filtration through a glass fiber filter plate using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.^[4]
- Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.
- Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. K_i values were calculated using the Cheng-Prusoff equation.



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